N-(2-methylbut-3-ynyl)acetamide
Overview
Description
N-(2-methylbut-3-ynyl)acetamide is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
The compound has a wide range of applications across various scientific fields:
Chemistry: It is used as a synthetic intermediate in chemical synthesis processes.
Biology: The compound is involved in various biological studies due to its bioactive properties.
Medicine: In the pharmaceutical industry, the compound is used to develop new drugs and therapies.
Industry: The compound is utilized in the production of materials for the pharmaceutical, cosmetic, and food industries.
Mechanism of Action
The mechanism of action (MoA) of the compound involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins, enzymes, and receptors in the body.
Pathways Involved: The compound can influence multiple signaling pathways, including those involved in cell growth, apoptosis, and immune response.
Computational Methods: Advances in machine learning and bioinformatics have enabled the prediction of the compound’s MoA by analyzing its chemical structure and bioactivity data.
Comparison with Similar Compounds
The compound can be compared with other similar compounds based on their structure and biological activity:
Similar Compounds: Compounds with similar structures often share similar mechanisms of action.
Uniqueness: The compound’s unique properties, such as its specific molecular interactions and pathways, distinguish it from other similar compounds.
Comparison Methods: Techniques such as molecular docking, transcriptome analysis, and physicochemical descriptor comparisons are used to compare the compound with similar compounds.
Properties
IUPAC Name |
N-(2-methylbut-3-ynyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-6(2)5-8-7(3)9/h1,6H,5H2,2-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNTVVDLCXKBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.